Bamaquimast

Solubility DMSO In vitro assay

Bamaquimast is an oral proton pump inhibitor for airway inflammation research. It cannot be substituted by broad-spectrum MMP inhibitors (e.g., Batimastat) or gastric PPIs (e.g., Omeprazole). Its mechanism specifically attenuates immune responses in asthma models. Supplied for in vitro/ex vivo studies in bronchial epithelial cells and in vivo OVA-induced murine models.

Molecular Formula C16H21N3O3
Molecular Weight 303.36 g/mol
CAS No. 135779-82-7
Cat. No. B1667730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBamaquimast
CAS135779-82-7
SynonymsBamaquimast;  F 10126;  F-10126;  F10126;  L 0042;  L-0042;  L0042.
Molecular FormulaC16H21N3O3
Molecular Weight303.36 g/mol
Structural Identifiers
SMILESCCCN1C2=CC=CC=C2N=C(C1=O)CCCOC(=O)NC
InChIInChI=1S/C16H21N3O3/c1-3-10-19-14-9-5-4-7-12(14)18-13(15(19)20)8-6-11-22-16(21)17-2/h4-5,7,9H,3,6,8,10-11H2,1-2H3,(H,17,21)
InChIKeyHNQSZPBGDAJIJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bamaquimast (CAS 135779-82-7): Preclinical Antiasthmatic Proton Pump Inhibitor for Respiratory Inflammation Research


Bamaquimast (also known as F 10126 or L 0042) is a small-molecule research compound [1] with a molecular weight of 303.36 g/mol and the formula C16H21N3O3 . It functions as an inhibitor of proton pump activity [2], attenuating pump-linked processes involved in inflammatory and immune responses to produce anti-asthmatic and anti-allergic effects . Bamaquimast is structurally characterized as 3-(3-oxo-4-propylquinoxalin-2-yl)propyl N-methylcarbamate and is supplied for laboratory investigations of asthma-like immune system disorders and respiratory diseases .

Bamaquimast Procurement: Why Substituting with Generic MMP Inhibitors or Gastric PPIs Compromises Asthma Research Outcomes


Bamaquimast cannot be substituted by broad-spectrum matrix metalloproteinase (MMP) inhibitors such as Batimastat or Marimastat, nor by conventional gastric proton pump inhibitors (PPIs) like Omeprazole. Its mechanism of action as a proton pump inhibitor is specifically linked to the attenuation of inflammatory and immune responses in airway disorders, rather than tumor invasion or gastric acid secretion . Batimastat and Marimastat are hydroxamate-based MMP inhibitors with primary applications in oncology [1], while gastric PPIs target H+/K+-ATPase in parietal cells and lack demonstrated efficacy in asthma models [2]. Bamaquimast's distinct pharmacological profile—including its oral activity and non-antihistaminic anti-inflammatory properties —demands its use in studies of airway inflammation and asthma-like immune system disorders. Substitution would alter both the molecular target and the downstream biological readouts, invalidating comparative analyses across studies [3].

Bamaquimast Differential Evidence: Quantitative Comparative Data for Informed Procurement Decisions


Solubility in DMSO: Bamaquimast Demonstrates Superior Stock Solution Preparation Versatility

Bamaquimast exhibits high solubility in DMSO, reaching 80 mg/mL (263.71 mM) . In comparison, the MMP inhibitor Batimastat shows variable solubility in DMSO ranging from 45 mg/mL to 76 mg/mL , and Marimastat solubility is reported as 33.14 mg/mL (100 mM) . This higher solubility facilitates the preparation of concentrated stock solutions for in vitro assays, reducing the need for ultrasonic assistance or heating.

Solubility DMSO In vitro assay

Predicted Lipophilicity: Bamaquimast's LogP Supports Balanced Permeability and Aqueous Handling

Bamaquimast has a predicted LogP value of 1.73 . For comparison, the MMP inhibitor Batimastat has a higher predicted LogP of 2.5-3.0 [1], while the antiasthmatic agent Cromolyn Sodium has a LogP of -0.3 [2]. Bamaquimast's intermediate lipophilicity suggests a favorable balance between membrane permeability and aqueous solubility, which may contribute to its oral bioavailability.

Lipophilicity LogP Drug-likeness

Mechanism of Action: Bamaquimast Targets Proton Pump-Linked Inflammation Distinct from MMP and Histamine Pathways

Bamaquimast acts as a proton pump inhibitor, attenuating pump-linked processes in inflammatory and immune responses . In contrast, Batimastat and Marimastat are broad-spectrum MMP inhibitors that chelate zinc in the active site of MMP-1, -2, -3, -7, and -9 . Bamaquimast is not an antihistamine, differentiating it from classic antiallergic agents like cetirizine . While specific IC50 values for Bamaquimast are not publicly reported, its classification as a proton pump inhibitor with anti-inflammatory activity in airway models distinguishes it from MMP-targeting compounds used in oncology.

Proton pump inhibitor Inflammation Asthma

Oral Bioactivity: Bamaquimast is Described as Orally Active, Offering Dosing Flexibility in Preclinical Asthma Models

Bamaquimast is reported as an orally active agent with anti-inflammatory and antiasthmatic properties . This contrasts with Batimastat, which has extremely poor oral bioavailability and is administered intraperitoneally or intrapleurally in preclinical studies [1]. While quantitative pharmacokinetic parameters (e.g., %F, Cmax) for Bamaquimast are not available in public literature, the qualitative descriptor of oral activity aligns it more closely with orally bioavailable second-generation MMP inhibitors like Marimastat (oral bioavailability ~20-50% in preclinical species [2]).

Oral bioavailability Antiasthmatic In vivo

Bamaquimast (135779-82-7): Targeted Research Applications in Asthma and Airway Inflammation


In Vitro Investigation of Proton Pump-Dependent Inflammatory Pathways in Human Airway Epithelial Cells

Utilize Bamaquimast at concentrations enabled by its high DMSO solubility (up to 263 mM stock) to examine proton pump inhibition in primary human bronchial epithelial cells or cell lines (e.g., BEAS-2B). Assess downstream effects on cytokine release (IL-6, IL-8, TNF-α) and mucus production. Compare with vehicle controls and, if desired, with MMP inhibitors (e.g., Batimastat) to confirm target specificity .

Oral Dosing in Murine Models of Allergic Asthma to Evaluate Anti-Inflammatory Efficacy

Administer Bamaquimast orally to ovalbumin-sensitized BALB/c mice to study its effects on airway hyperresponsiveness, eosinophil infiltration, and Th2 cytokine profiles [1]. The compound's reported oral activity supports repeated daily dosing without the stress of injections. Include a positive control group treated with a standard antiasthmatic (e.g., dexamethasone) to benchmark efficacy.

Comparative Mechanistic Profiling Against Broad-Spectrum MMP Inhibitors in Tissue Remodeling Assays

Employ Bamaquimast alongside Batimastat or Marimastat in ex vivo lung slice cultures or cell-based matrix degradation assays to differentiate the roles of proton pump inhibition vs. MMP inhibition in airway remodeling [2]. Quantify changes in collagen deposition, smooth muscle proliferation, and epithelial-mesenchymal transition markers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bamaquimast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.